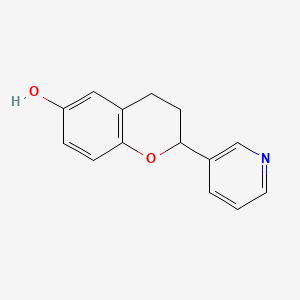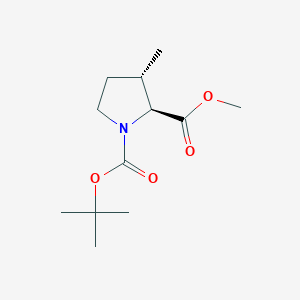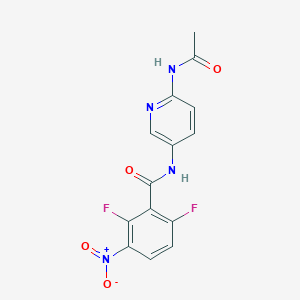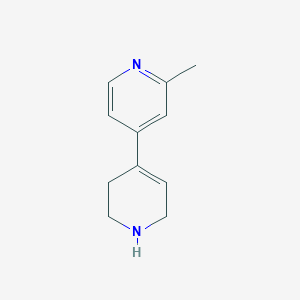
2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a tetrahydropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method includes the use of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine as a starting material . This compound can be synthesized through a series of steps involving the protection of functional groups, followed by coupling reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions: 2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the tetrahydropyridine moiety to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various chemical products
作用机制
The mechanism of action of 2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
相似化合物的比较
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in various synthetic applications.
Uniqueness: 2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
2-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-8-11(4-7-13-9)10-2-5-12-6-3-10/h2,4,7-8,12H,3,5-6H2,1H3 |
InChI 键 |
VPIMQIAXNWPVGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)C2=CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


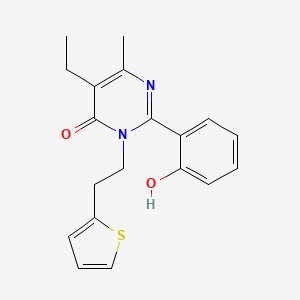
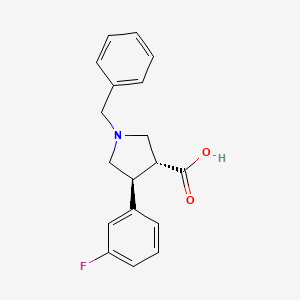
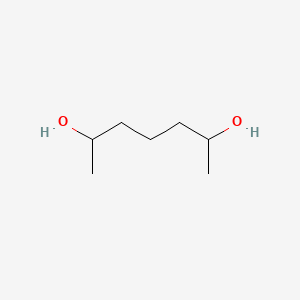
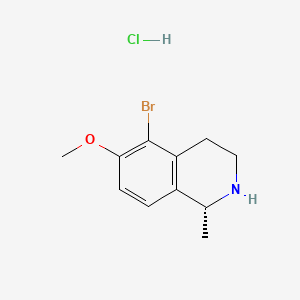
![[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B13894130.png)
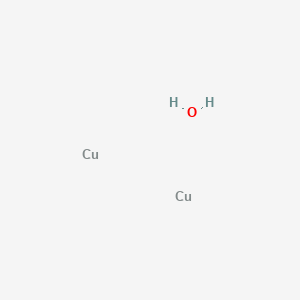
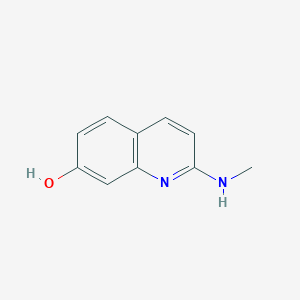
![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)
![Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate](/img/structure/B13894163.png)
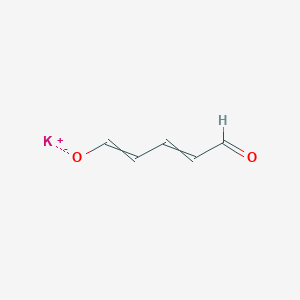
![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)
